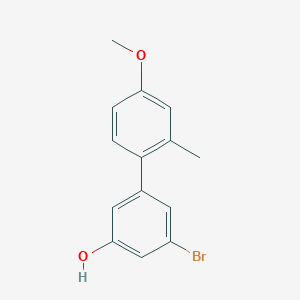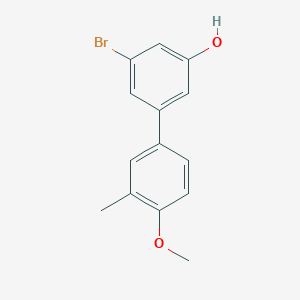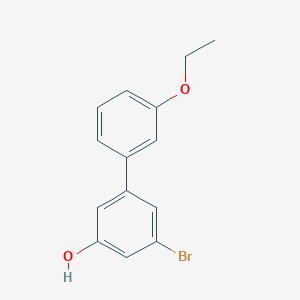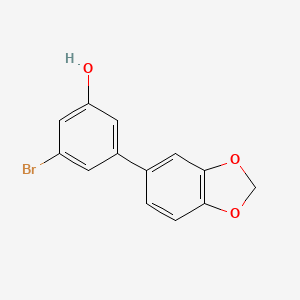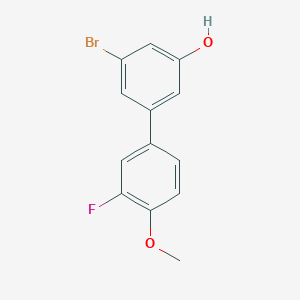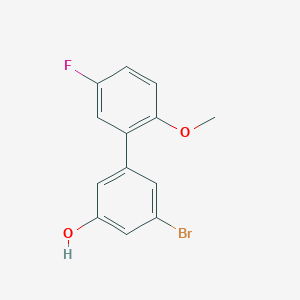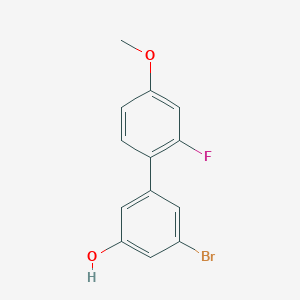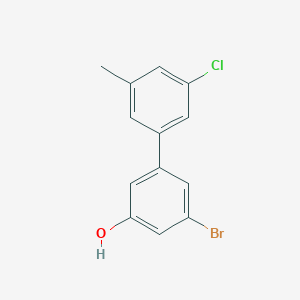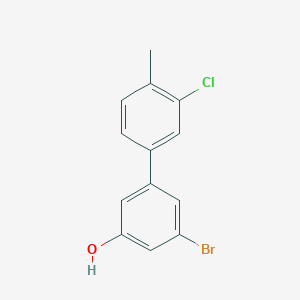
3-Bromo-5-(3-chloro-4-methylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-(3-chloro-4-methylphenyl)phenol, 95% (3B5C4MPP) is a synthetic chemical compound that has a wide range of applications in scientific research. Due to its unique chemical properties, 3B5C4MPP has been used for many years in lab experiments as a reagent, catalyst, and inhibitor.
Wirkmechanismus
3-Bromo-5-(3-chloro-4-methylphenyl)phenol, 95% is a brominated phenol, which means that it contains both a bromine atom and a phenol group. The bromine atom is responsible for the chemical’s reactivity, while the phenol group is responsible for its solubility in water. The bromine atom can react with other molecules, while the phenol group can form hydrogen bonds with other molecules. This allows 3-Bromo-5-(3-chloro-4-methylphenyl)phenol, 95% to interact with other molecules and catalyze reactions.
Biochemical and Physiological Effects
3-Bromo-5-(3-chloro-4-methylphenyl)phenol, 95% has been studied for its biochemical and physiological effects. It has been shown to have antioxidant, antimicrobial, and anti-inflammatory properties. It has also been shown to inhibit the growth of certain bacteria and fungi. In addition, 3-Bromo-5-(3-chloro-4-methylphenyl)phenol, 95% has been shown to have a protective effect on cells and tissues, and it has been shown to reduce the risk of certain types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
3-Bromo-5-(3-chloro-4-methylphenyl)phenol, 95% has several advantages for lab experiments. It is relatively inexpensive and easy to obtain, and it is highly soluble in water. In addition, it is highly reactive and can be used as a reagent, catalyst, or inhibitor in various experiments. However, there are some limitations to using 3-Bromo-5-(3-chloro-4-methylphenyl)phenol, 95% in lab experiments. It is toxic and should be handled with care, and it can produce hazardous by-products if not used properly.
Zukünftige Richtungen
There are many potential future directions for research into 3-Bromo-5-(3-chloro-4-methylphenyl)phenol, 95%. One possibility is to further study its biochemical and physiological effects. Another is to explore its potential applications in other areas, such as food and drug production. Additionally, further research into its mechanism of action and its advantages and limitations for lab experiments could lead to new and improved uses for 3-Bromo-5-(3-chloro-4-methylphenyl)phenol, 95%.
Synthesemethoden
3-Bromo-5-(3-chloro-4-methylphenyl)phenol, 95% is synthesized via a two-step reaction process. First, 3-chloro-4-methylphenol is reacted with bromine in an aqueous solution of sodium hydroxide. The reaction between the two components produces 3-bromo-4-methylphenol. Then, 3-bromo-4-methylphenol is reacted with 3-chloro-5-phenylphenol in an aqueous solution of sulfuric acid. This produces 3-bromo-5-(3-chloro-4-methylphenyl)phenol. The final product is 95% pure.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-(3-chloro-4-methylphenyl)phenol, 95% has a wide range of applications in scientific research. It has been used as a reagent, catalyst, and inhibitor in various lab experiments. For example, it has been used in organic synthesis reactions, as a catalyst for the synthesis of polymers, and as an inhibitor of enzymes. It has also been used in the synthesis of pharmaceuticals, pesticides, and other chemicals.
Eigenschaften
IUPAC Name |
3-bromo-5-(3-chloro-4-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClO/c1-8-2-3-9(6-13(8)15)10-4-11(14)7-12(16)5-10/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BINOKHIAPNDSFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC(=C2)Br)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686417 |
Source


|
| Record name | 5-Bromo-3'-chloro-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(3-chloro-4-methylphenyl)phenol | |
CAS RN |
1262003-93-9 |
Source


|
| Record name | 5-Bromo-3'-chloro-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


